molecular formula C21H16N2O B5791605 N'-9H-fluoren-9-ylidene-2-phenylacetohydrazide CAS No. 5404-96-6

N'-9H-fluoren-9-ylidene-2-phenylacetohydrazide

Cat. No.: B5791605
CAS No.: 5404-96-6
M. Wt: 312.4 g/mol
InChI Key: PHDAZQDZXNCRIH-UHFFFAOYSA-N
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Description

N'-9H-fluoren-9-ylidene-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C21H16N2O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.126263138 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Bases and Metal Complexes : Schiff bases bearing a 9-fluorenylidene unit, including N'-9H-fluoren-9-ylidene-2-phenylacetohydrazide, have been synthesized. These compounds and their metal complexes (Zn and Cu) were characterized through various analyses, including spectral and thermo-gravimetric studies, indicating potential applications in coordination chemistry and materials science (Ajlouni et al., 2013).

  • Creation of Novel Heterocyclic Compounds : Research has been conducted on generating new heterocyclic compounds from 2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, showcasing the versatility of these fluorene derivatives in synthesizing diverse molecular structures (Mahmoud & El-Azm, 2013).

  • Efficient Synthesis Techniques : Innovative methods for synthesizing hexahydroquinoline derivatives involving N'-9H-fluoren-9-ylidene have been developed. These approaches offer advantages such as good yields, environmentally friendly processes, and simplified purification, highlighting their potential in pharmaceutical and material sciences (Parhizkari et al., 2021).

Potential Applications

  • Antibacterial Activity : The antibacterial properties of Schiff bases and their metal complexes have been investigated, with findings indicating higher activity in metal complexes compared to free ligands. This suggests potential applications in developing new antibacterial agents (Ajlouni et al., 2013).

  • Antitumor Activity : Certain metal complexes with Schiff bases derived from 9-fluorenone have shown promise in antitumor activities, suggesting their potential use in cancer research and therapy (Youssef et al., 2008).

  • Electro-optical Materials : Studies on the synthesis and characterization of thiophene–fluorene π-conjugated derivatives indicate potential applications in the development of electro-optical materials, which could have implications in electronics and photonics (Lukes et al., 2005).

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-20(14-15-8-2-1-3-9-15)22-23-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDAZQDZXNCRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968878
Record name N-(9H-Fluoren-9-ylidene)-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-96-6
Record name N-(9H-Fluoren-9-ylidene)-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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